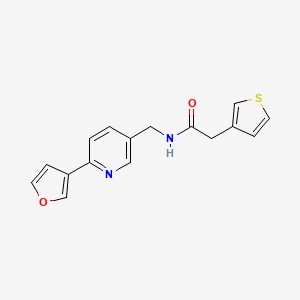
Diethyl 5-(2-(cyclohexylthio)acetamido)-3-methylthiophene-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl acetamidomalonate (DEAM) is a derivative of malonic acid diethyl ester . It is formally derived through the acetylation of ester from the unstable aminomalonic acid .
Synthesis Analysis
A notable method for synthesizing acetamidomalon ester involves the preparation of malonic acid diethyl ester in acetic acid combined with sodium nitrite (NaNO2), resulting in diethyl isonitrosomalonate . The process further involves reducing a solution of this intermediate in a mixture of glacial acetic acid and acetic anhydride using zinc powder . The resulting amine is then combined with acetic anhydride to produce the final product DEAM, achieving a total yield of 77% acetylation .Molecular Structure Analysis
The molecular formula of Diethyl acetamidomalonate is C9H15NO5 . Its molecular weight is 217.2191 .Chemical Reactions Analysis
DEAM serves as a starting material for racemates including both, natural and unnatural α-amino acids or hydroxycarboxylic acids . It is also usable as a precursor in pharmaceutical formulations .Physical and Chemical Properties Analysis
Diethyl acetamidomalonate is a white powdery substance characterized by low water solubility, but possessing good solvency in lower alcohols and chloroform .科学的研究の応用
Synthesis and Characterization
Research in the field of organic chemistry often explores the synthesis of novel compounds and their potential applications. For instance, the development of new methods for synthesizing thiophene derivatives involves various catalytic and cycloaddition reactions. These methodologies are critical for producing compounds with potential applications in medicinal chemistry and material science. For example, the synthesis of erythrinanes via Mn(III)/Cu(II)-mediated oxidative radical cyclization demonstrates the importance of specific functional groups in facilitating ring closure and cyclization reactions, which could be relevant to understanding the reactivity of the specified compound (Shiho Chikaoka et al., 2003).
Electronic and Photophysical Properties
Compounds related to thiophene and its derivatives are often studied for their electronic and photophysical properties, particularly in the context of electrochromic materials and organic electronics. For example, copolymers based on thiophene derivatives exhibit multicolor electrochromic properties, highlighting the potential of these compounds in developing full-color electrochromic devices or displays. Such research underscores the importance of structural modification, including the introduction of specific substituents, to tailor the electronic properties of thiophene-based compounds for various applications (Melek Pamuk Algi et al., 2013).
Anticancer Activity
The anticancer activity of synthesized compounds, including those with thiophene moieties, represents a significant area of research in medicinal chemistry. Schiff bases derived from thiophene and similar heterocyclic compounds have been evaluated for their potential anticancer properties. Studies involving the characterization and biological evaluation of these compounds against cancer cell lines demonstrate the ongoing search for novel anticancer agents. This research area highlights the potential of heterocyclic compounds, possibly including Diethyl 5-(2-(cyclohexylthio)acetamido)-3-methylthiophene-2,4-dicarboxylate, in the development of new therapeutic agents (Noor Uddin et al., 2020).
Safety and Hazards
特性
IUPAC Name |
diethyl 5-[(2-cyclohexylsulfanylacetyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5S2/c1-4-24-18(22)15-12(3)16(19(23)25-5-2)27-17(15)20-14(21)11-26-13-9-7-6-8-10-13/h13H,4-11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEWIAVPXNEMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-[Methyl(thieno[2,3-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2947611.png)
![2-[(4-Bromophenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile](/img/structure/B2947612.png)
![2-(4-chlorophenyl)-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2947613.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2947614.png)
![N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2947615.png)

![7-(2-methoxyethyl)-N-(2-methoxyphenethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2947619.png)





![4-[(3-chloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2947626.png)
